(Benzo[b]thiophen-3-yl)zinc pivalate
Description
Strategic Importance of Functionalized Benzo[b]thiophene Scaffolds in Advanced Chemical Synthesis
Fused bicyclic heteroaromatics are core structures in a vast number of biologically active compounds and functional materials. rsc.orgresearchgate.net Among these, the benzo[b]thiophene scaffold, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is of particular strategic importance. nih.govresearchgate.net
Benzo[b]thiophene derivatives are prevalent in medicinal chemistry and materials science due to their diverse biological and physical properties. nih.govktu.edu The scaffold's rigid, planar structure and the presence of the sulfur atom allow for interactions with various biological targets and contribute to favorable electronic properties. rhhz.netmdpi.com
Many commercially successful drugs and clinical candidates are built upon this framework. ktu.edursc.org For example, Raloxifene is used to treat osteoporosis, and Zileuton is an anti-asthmatic drug. ktu.edu The core is also found in compounds with anti-cancer, anti-microbial, and anti-inflammatory properties. nih.govktu.edu In materials science, benzo[b]thiophene derivatives are used in the development of organic semiconductors for applications like thin-film transistors and solar cells due to their excellent charge carrier mobility and stability. ktu.edumdpi.com
Interactive Table: Examples of Bioactive Benzo[b]thiophene Derivatives
| Compound Name | Application/Activity |
|---|---|
| Raloxifene | Treatment of osteoporosis |
| Zileuton | Anti-asthmatic drug |
| Sertaconazole | Antifungal agent rsc.org |
| Encenicline | Investigational drug for schizophrenia and Alzheimer's disease ktu.edu |
The ability to introduce a variety of functional groups onto the benzo[b]thiophene skeleton allows for the fine-tuning of its properties, making it a versatile building block in the design of new molecules. nih.gov
Despite their importance, the synthesis of specifically substituted benzo[b]thiophenes presents significant challenges. rsc.org The primary difficulty lies in achieving regio- and chemoselectivity. rsc.org Direct functionalization of the parent benzo[b]thiophene often leads to mixtures of isomers, as multiple positions on the ring system can react. For instance, electrophilic substitution can occur at either the C2 or C3 position, and achieving selectivity can be difficult.
Traditional cross-coupling methods may require harsh conditions or lack the necessary selectivity to functionalize a specific position in the presence of other reactive sites. nih.gov This is a common problem for many fused bicyclic heteroaromatics. rsc.org
These challenges create opportunities for the development of novel synthetic methodologies. rsc.org One of the most powerful strategies to emerge is the use of directed metalation, where a directing group guides a metalating agent to a specific position. The subsequent use of organometallic reagents, particularly highly chemoselective organozinc compounds, allows for the introduction of a wide array of substituents with precise control. rsc.orgnih.gov Reagents like (Benzo[b]thiophen-3-yl)zinc pivalate (B1233124) are themselves products of such selective strategies and serve as valuable building blocks for further, more complex syntheses. By preparing the organozinc reagent at a specific position (C3 in this case), chemists can then use it in reactions like Negishi coupling to build molecular complexity with unambiguous regiochemical control. rsc.org
Properties
IUPAC Name |
zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.C5H10O2.Zn/c1-2-4-8-7(3-1)5-6-9-8;1-5(2,3)4(6)7;/h1-4,6H;1-3H3,(H,6,7);/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHWGHZFFGEKPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2C(=C1)[C-]=CS2.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2SZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo B Thiophen 3 Yl Zinc Pivalate
Directed Selective Metalation (DoM) Approaches to Organozinc Pivalates
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic C-H bonds. This method relies on the use of a directing group (DG) to position a strong base, which deprotonates a specific, adjacent C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile. For the synthesis of organozinc pivalates, this intermediate is reacted with a zinc pivalate (B1233124) source. researchgate.netresearchgate.net
Sterically hindered, non-nucleophilic amide bases derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP) are exceptionally effective for the deprotonation of functionalized aromatics and heterocycles. nih.govharvard.edu Mixed Mg/Li or Zn/Li TMP-bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, exhibit high reactivity and functional group tolerance. semanticscholar.org The synthesis of heteroarylzinc pivalates can be accomplished by direct zincation using TMP-based zinc reagents like TMPZnOPiv. nih.gov This approach involves the direct deprotonation of the heteroaromatic C-H bond by the zinc amide base.
Alternatively, a two-step, one-pot procedure is commonly employed where the substrate is first deprotonated with a magnesium-based TMP reagent, such as TMPMgCl·LiCl, followed by transmetalation with zinc pivalate (Zn(OPiv)₂). orgsyn.orgorgsyn.org This method is highly versatile and has been used to prepare a wide array of solid aryl and heteroarylzinc pivalates in high yields. orgsyn.org For benzo[b]thiophene, these methods can be used to selectively deprotonate the C-H bond at the 3-position, followed by trapping with Zn(OPiv)₂ to yield the target compound.
Table 1: General Conditions for Directed Metalation using TMP-Bases
| Step | Reagent | Typical Solvent | Typical Temperature | Outcome |
|---|---|---|---|---|
| Direct Zincation | TMPZnOPiv·LiCl | THF | 25 °C | Direct C-H activation and formation of the organozinc pivalate. orgsyn.orgorgsyn.org |
| Deprotonation | TMPMgCl·LiCl | THF | 0 °C to 25 °C | Formation of a benzothienylmagnesium intermediate. orgsyn.org |
| Transmetalation | Zn(OPiv)₂ | THF | 0 °C to 25 °C | Conversion of the magnesium intermediate to the final zinc pivalate. nih.govorgsyn.org |
The regioselectivity of a DoM reaction is controlled by the directing group. rsc.org In the case of unsubstituted benzo[b]thiophene, the inherent electronic properties of the heterocyclic ring system guide the metalation. The sulfur heteroatom increases the acidity of the adjacent protons, making the C2 and C3 positions the primary sites for deprotonation. researchgate.netresearchgate.net While some bases may favor the C2 position, the use of bulky TMP bases can selectively target the C3 position.
If substituents are present on the benzo[b]thiophene scaffold, they can act as more powerful directing groups, overriding the inherent selectivity of the parent heterocycle. For example, groups like amides or carbamates on the benzene (B151609) ring portion can direct metalation to their ortho positions (C4 or C7), providing access to other regioisomers. researchgate.net The choice of the metalating agent and reaction conditions is therefore critical to achieving the desired regioselectivity for forming the (Benzo[b]thiophen-3-yl) moiety. semanticscholar.org
Halogen/Metal Exchange Reactions for Precursor Formation
Halogen/metal exchange is a robust and widely used alternative to C-H activation for the synthesis of organometallic reagents. nih.govtcnj.edu This method begins with a halogenated precursor, such as 3-bromobenzo[b]thiophene, and involves swapping the halogen atom for a metal. This approach offers excellent regioselectivity, as the position of functionalization is predetermined by the location of the halogen on the starting material.
A highly efficient route to aryl and heteroaryl zinc pivalates involves a two-step sequence starting from an organic halide. nih.gov First, an organomagnesium (Grignard) reagent is formed via a bromine- or iodine-magnesium exchange reaction. The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, allows this exchange to occur rapidly and under mild conditions, even at low temperatures, with excellent tolerance for sensitive functional groups. semanticscholar.org
Once the (Benzo[b]thiophen-3-yl)magnesium chloride·LiCl intermediate is formed from 3-bromobenzo[b]thiophene, it is not isolated but is directly treated with a solution of zinc pivalate, Zn(OPiv)₂. A transmetalation reaction occurs, where the more electropositive magnesium is exchanged for zinc, yielding the desired (Benzo[b]thiophen-3-yl)zinc pivalate. nih.govresearchgate.net This magnesium-to-zinc transmetalation is a key step in preparing a variety of air- and moisture-stable solid organozinc pivalates. researchgate.netnih.gov
Direct Oxidative Zinc Metal Insertion into Carbon-Halogen Bonds
The direct insertion of metallic zinc into carbon-halogen bonds represents one of the most straightforward methods for preparing organozinc compounds. nih.govwikipedia.org This reaction involves the oxidative addition of zinc metal to an organic halide, such as 3-bromo- or 3-iodobenzo[b]thiophene, to form the corresponding organozinc halide. The resulting species can then be converted to the pivalate. Highly reactive "Rieke zinc," formed by the reduction of zinc(II) salts, can readily undergo oxidative addition to aryl halides under mild conditions. nih.govriekemetals.com
The direct insertion of commercially available zinc dust into organic halides is often sluggish. nih.gov A significant breakthrough was the discovery that the presence of lithium chloride (LiCl) in the reaction mixture dramatically accelerates the rate of insertion. wikipedia.orgorganic-chemistry.orgresearchgate.net The beneficial effect of LiCl stems from its ability to break down organozinc intermediates that precipitate onto the metal surface. researchgate.net
Mechanistic studies have revealed that the reaction proceeds in two main steps: oxidative addition to form a surface-bound organozinc species, followed by the solubilization of this intermediate. nih.gov LiCl accelerates the second step by forming soluble ate complexes (e.g., RZnX·LiCl), which prevents passivation of the metal surface and allows the reaction to proceed efficiently at room or moderate temperatures. nih.govnih.govnsf.gov This protocol is compatible with a wide range of functional groups, making it a powerful tool for the synthesis of functionalized organozinc reagents. organic-chemistry.org
Table 2: Key Additives for Direct Zinc Insertion
| Additive/Condition | Role/Function | Outcome |
|---|---|---|
| Lithium Chloride (LiCl) | Solubilizes organozinc intermediates from the zinc surface. nih.govresearchgate.netnih.gov | Dramatically increases reaction rate and yield. organic-chemistry.orgnsf.gov |
| 1,2-Dibromoethane | Activates the zinc surface by chemical etching. researchgate.net | Used as a pre-treatment to remove the passivating oxide layer. |
| Trimethylsilyl chloride (TMSCl) | Activates the zinc surface. wikipedia.orgresearchgate.net | Used as a pre-treatment to enhance zinc reactivity. |
| Rieke Zinc (Zn*) | Highly reactive, fine zinc powder. nih.govriekemetals.com | Allows for oxidative addition under milder conditions than commercial zinc dust. |
Optimization of Reaction Conditions for High Yield and Purity
The selection of an appropriate solvent is critical in the synthesis of arylzinc pivalates. Anhydrous tetrahydrofuran (B95107) (THF) is commonly employed for the initial halogen-magnesium exchange step, facilitating the formation of the Grignard reagent. orgsyn.org The choice of solvent impacts the solubility of reagents and intermediates and can influence the rate of reaction.
Temperature control is paramount for achieving high yields and minimizing degradation. The initial formation of the Grignard reagent from 3-bromobenzo[b]thiophene and a magnesium base like iPrMgCl·LiCl is typically initiated at a low temperature, such as 0 °C, to manage the exothermic nature of the reaction. orgsyn.org Following the initial addition, the reaction is often allowed to warm to room temperature (e.g., 25 °C) to ensure the complete formation of the Grignard intermediate before transmetalation with zinc pivalate. orgsyn.org Maintaining precise temperature control at each stage prevents the formation of unwanted byproducts and ensures the stability of the reactive organometallic species.
| Solvent | Initial Temperature | Reaction Temperature | Observed Outcome | Reference |
|---|---|---|---|---|
| THF | 0 °C | 25 °C | Efficient formation of the Grignard intermediate and subsequent arylzinc pivalate in high yield (79-86% for pyridin-3-ylzinc pivalate). | orgsyn.org |
| Toluene | Reflux | Reflux | Used for the synthesis of the zinc pivalate precursor, not the final organozinc reagent. High temperature drives the removal of water. | orgsyn.org |
The stoichiometry of the reagents is a crucial factor in maximizing the yield of (Benzo[b]thiophen-3-yl)zinc pivalate. In analogous preparations, a slight excess of the Grignard reagent and the subsequent zinc pivalate is often used to ensure the complete conversion of the starting aryl halide. For instance, in the synthesis of pyridin-3-ylzinc pivalate, approximately 1.1 equivalents of iPrMgCl·LiCl are used for the halogen-magnesium exchange with 3-bromopyridine. orgsyn.org
Following the formation of the Grignard reagent, the transmetalation step is carried out by adding solid zinc pivalate. A slight excess of zinc pivalate (e.g., 1.15 equivalents) is typically employed to drive the reaction to completion, yielding the desired solid arylzinc pivalate after solvent removal. orgsyn.org
The concentration of the starting aryl halide in the solvent also plays a role. A typical concentration, as seen in related syntheses, is around 0.8 M. orgsyn.org This concentration is generally sufficient to ensure a reasonable reaction rate without leading to significant issues with solubility or side reactions. After the reaction is complete, the solvent is removed under vacuum to isolate the final product as a solid powder. orgsyn.org
| Reagent | Equivalents | Purpose | Reference |
|---|---|---|---|
| Aryl Halide (e.g., 3-Bromopyridine) | 1.0 | Limiting Reagent | orgsyn.org |
| iPrMgCl·LiCl | 1.1 | Ensures complete halogen-magnesium exchange. | orgsyn.org |
| Zn(OPiv)₂ | 1.15 | Drives the transmetalation to completion. | orgsyn.org |
Structural Characterization and Stability Profile of Benzo B Thiophen 3 Yl Zinc Pivalate
Advanced Spectroscopic Investigations for Structural Elucidation
Spectroscopic methods are crucial for determining the precise structure and behavior of organometallic reagents in solution. For organozinc pivalates, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers deep insights into their molecular connectivity and the species present in a given solvent.
Multi-nuclear NMR spectroscopy is a powerful, non-destructive technique for characterizing the solution-state structure of organozinc pivalates.
¹H and ¹³C NMR: These techniques are fundamental for confirming the identity of the organic moiety. For (Benzo[b]thiophen-3-yl)zinc pivalate (B1233124), ¹H NMR would show characteristic signals for the protons on the benzo[b]thiophene ring system and a distinct singlet for the tert-butyl protons of the pivalate group. Similarly, ¹³C NMR would provide signals for each unique carbon atom in both the heteroaryl and pivalate components. The chemical shifts of the carbon atom directly bonded to zinc (C-Zn) would be of particular interest as it is indicative of the electronic environment around the metal center.
DOSY (Diffusion-Ordered Spectroscopy): This advanced NMR technique is especially useful for analyzing complex mixtures of organometallic reagents. Studies on related p-tolylzinc systems have demonstrated that in a THF solution, the arylzinc species and magnesium pivalate (a common co-product in synthesis) exist as separate, distinct molecules with different diffusion coefficients. nih.govstrath.ac.uk It is highly probable that (Benzo[b]thiophen-3-yl)zinc pivalate would exhibit similar behavior, segregating from salt byproducts like magnesium pivalate in solution. strath.ac.uk
Table 1: Expected NMR Spectroscopic Data for (Benzo[b]thiophen-3-yl)zinc pivalate (Illustrative)
| Nucleus | Moiety | Expected Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Benzo[b]thiophene | 7.0 - 8.5 | Confirms aromatic structure and substitution pattern. |
| ¹H | Pivalate (t-Bu) | 1.0 - 1.3 | Confirms presence of the pivalate ligand. |
| ¹³C | Benzo[b]thiophene (C-Zn) | 150 - 165 | Indicates the direct bond to the zinc atom. |
| ¹³C | Benzo[b]thiophene (Aromatic) | 120 - 145 | Defines the carbon skeleton of the heteroaryl group. |
| ¹³C | Pivalate (C=O) | 180 - 185 | Identifies the carboxylate carbon. |
| ¹³C | Pivalate (Quaternary & CH₃) | 25 - 40 | Defines the aliphatic part of the pivalate ligand. |
Note: The data in this table is illustrative and based on typical values for related organozinc pivalates. Actual experimental values may vary.
ESI-MS is a soft ionization technique that allows for the analysis of charged species in solution, providing valuable information about the composition of complex organometallic mixtures. strath.ac.uk For solutions containing arylzinc pivalates, ESI-MS has been used to identify various zincate species. strath.ac.uk In the case of (Benzo[b]thiophen-3-yl)zinc pivalate, particularly when prepared in the presence of salts like lithium chloride, one would expect to observe ions corresponding to aggregates of the primary organozinc species with these salts. Analysis in both positive and negative ion modes can reveal the presence of cationic and anionic complexes, shedding light on the intricate equilibria present in solution. strath.ac.uk
X-ray Crystallographic Studies of Organozinc Pivalate Complexes
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. While a crystal structure for (Benzo[b]thiophen-3-yl)zinc pivalate itself is not reported, the structural analysis of related compounds provides significant insights.
X-ray crystallographic studies on related organozinc complexes reveal that their solid-state structures can be highly dependent on the presence of co-formers like lithium chloride and coordinating solvents like tetrahydrofuran (B95107) (THF). nih.gov For instance, the structure of a related zinc pivalate complex incorporating LiCl was elucidated as [(THF)₂Li₂(μ-Cl)₂(μ-OPiv)₂Zn], demonstrating a complex, bridged molecular architecture. nih.govstrath.ac.uk This highlights that the term "organozinc pivalate" often refers to a more complex entity than a simple monomeric species, especially in the solid state.
The solid-state structures of organozinc pivalates reveal how individual molecular units pack together. These intermolecular interactions are governed by weak forces, but also by the coordination of solvent molecules and the bridging of pivalate and halide ligands between metal centers. nih.govstrath.ac.uk This aggregation behavior is crucial as it influences the reagent's solubility and stability as a solid. The specific nature of the aryl or heteroaryl group can influence this packing, though the fundamental coordination motifs around the zinc center are often preserved.
Stability Assessments and Factors Influencing Integrity
A key feature of organozinc pivalates is their enhanced stability, particularly towards air and moisture, compared to traditional organozinc halides or other organometallic reagents. nih.govnih.gov This stability makes them highly valuable in synthesis, as they can often be handled with greater ease. nih.govorgsyn.orgorgsyn.org
Several factors contribute to this enhanced stability:
The Pivalate Group: The bulky tert-butyl group of the pivalate ligand provides steric hindrance around the zinc center, which may kinetically slow down decomposition pathways such as reactions with oxygen or water.
Solid-State Form: Many aryl and heteroarylzinc pivalates can be isolated as stable, solid materials. nih.gov This solid form reduces the surface area available for reaction with atmospheric components.
Role of Magnesium Pivalate (Mg(OPiv)₂): In many synthetic preparations, Mg(OPiv)₂ is a co-product. Studies have shown that Mg(OPiv)₂ plays a crucial role in enhancing the air stability of the organozinc species. nih.govstrath.ac.uk It is believed to act as a scavenger for water and other protic impurities, effectively protecting the sensitive carbon-zinc bond from hydrolysis. nih.govstrath.ac.ukuni-muenchen.de
Influence of Lithium Chloride (LiCl): The effect of LiCl is more complex. While it is often essential for the synthesis and solubility of the organozinc reagent, an excess of LiCl can sometimes reduce the air stability of the solid reagent. nih.gov This is potentially due to the hygroscopic nature of LiCl, which can attract water into the crystal lattice, bringing it into proximity with the reactive C-Zn bond. strath.ac.uk
Table 2: Factors Influencing the Stability of Organozinc Pivalates
| Factor | Effect on Stability | Rationale | Reference |
|---|---|---|---|
| Pivalate Ligand | Increases | Steric bulk protects the C-Zn bond. | nih.gov |
| Solid State | Increases | Reduces exposure to air and moisture. | nih.govorgsyn.org |
| Mg(OPiv)₂ | Increases | Acts as a scavenger for water and impurities. | nih.govstrath.ac.uk |
| Excess LiCl | Decreases | Hygroscopic nature can introduce water. | strath.ac.uknih.gov |
Air and Moisture Stability Evaluation
(Benzo[b]thiophen-3-yl)zinc pivalate, as a member of the solid heteroaryl zinc pivalate class, exhibits markedly improved stability in the presence of air and moisture compared to traditional organozinc halides. While specific quantitative stability data for (benzo[b]thiophen-3-yl)zinc pivalate is not extensively detailed in the available literature, the stability profile can be inferred from closely related heteroaryl zinc pivalates. For instance, studies on similar compounds have shown minimal loss of activity even after several hours of exposure to air.
One illustrative example is a heteroarylzinc pivalate that was found to be air-stable with almost no activity loss after 4 hours in air. orgsyn.org This enhanced stability is a general characteristic of this class of reagents, which are often prepared as solid materials after solvent evaporation. orgsyn.orgnih.gov The activity of these solid reagents can be monitored over time through techniques such as titration with iodine.
For a comparable compound, (1H-tetrazol-5-yl)zinc pivalate, its stability upon air exposure was quantitatively assessed, as detailed in the table below.
Table 1: Activity of a Representative (1H-tetrazol-5-yl)zinc Pivalate After Air Exposure at 25°C
| Exposure Time (hours) | Activity (%) |
|---|---|
| 0 | 100 |
| 1 | 97 |
| 2 | 95 |
This data underscores the significant, though not unlimited, stability of these reagents under ambient conditions.
Stabilizing Role of the Pivalate Ligand
The pivalate ligand (OPiv) is crucial to the enhanced stability of (benzo[b]thiophen-3-yl)zinc pivalate. The bulky tert-butyl group of the pivalate ligand provides steric hindrance around the zinc center. This steric shield is thought to kinetically hinder the approach of water molecules and oxygen, which would otherwise lead to rapid decomposition of the organometallic bond. While traditional organozinc compounds are notoriously sensitive to air and moisture, the presence of the pivalate ligand confers a greater degree of robustness. researchgate.net
Synergistic Effects of Co-salts (e.g., Mg(OPiv)2, LiCl) on Reagent Stability
The formulation of (benzo[b]thiophen-3-yl)zinc pivalate often includes co-salts such as magnesium pivalate (Mg(OPiv)₂) and lithium chloride (LiCl), which play a synergistic role in enhancing the reagent's stability. Research has indicated that Mg(OPiv)₂ contributes to the air and moisture stability of aryl zinc species. It is proposed that the magnesium salt may sequester water contaminants, thereby protecting the active organozinc compound from hydrolysis.
Lithium chloride is also a common additive in the preparation of organozinc reagents. While its primary role is often to facilitate the initial formation of the organometallic species, its hygroscopic nature may have a complex effect on the long-term stability of the solid reagent.
Long-term Storage and Handling Protocols for Benchtop Applications
The improved stability of solid (benzo[b]thiophen-3-yl)zinc pivalate allows for more convenient handling compared to its less stable counterparts. However, to ensure its reactivity is preserved over time, specific storage and handling protocols are recommended.
Long-term Storage: For long-term storage, it is advisable to keep the solid (benzo[b]thiophen-3-yl)zinc pivalate under an inert atmosphere, such as argon or nitrogen. orgsyn.org This minimizes the gradual degradation that can occur with prolonged exposure to air and humidity. The reagent should be stored in a tightly sealed container in a cool, dry place.
Handling: A significant advantage of this reagent is that it can be handled on the benchtop for short periods. For instance, weighing the solid reagent in the air is generally acceptable. orgsyn.org After weighing, the container should be promptly resealed under an inert atmosphere. When transferring the solid, it is good practice to use an argon or nitrogen counterflow to minimize air exposure. orgsyn.org The solid is often obtained as a foam-like substance after solvent evaporation, which can be crushed into a fine powder under an inert atmosphere before use. orgsyn.orgorgsyn.org
Reactivity and Synthetic Utility of Benzo B Thiophen 3 Yl Zinc Pivalate in Carbon Carbon Bond Formation
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic chemistry, and organozinc reagents are well-established partners in these transformations. (Benzo[b]thiophen-3-yl)zinc pivalate (B1233124) is a competent nucleophile in various cross-coupling reactions catalyzed by transition metals such as palladium, nickel, and cobalt. These reactions facilitate the formation of new carbon-carbon bonds by coupling the benzo[b]thiophenyl moiety with a variety of organic electrophiles.
The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst, is a versatile method for C-C bond formation. nih.gov (Benzo[b]thiophen-3-yl)zinc pivalate can be effectively employed in such reactions, benefiting from the high efficiency and functional group tolerance characteristic of palladium catalysis. orgsyn.orgmit.edu
The palladium-catalyzed Negishi coupling of (Benzo[b]thiophen-3-yl)zinc pivalate with a diverse range of aryl and heteroaryl halides is a primary application for this reagent. This reaction enables the synthesis of 3-aryl- and 3-heteroarylbenzo[b]thiophenes, which are structures of significant interest in medicinal chemistry and materials science. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and accommodating a broad substrate scope. nih.govnih.gov
Table 1: Illustrative Palladium-Catalyzed Negishi Coupling of (Benzo[b]thiophen-3-yl)zinc pivalate with Aryl Halides Note: This data is representative of typical Negishi couplings with arylzinc pivalates.
| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Iodotoluene | Pd₂(dba)₃ | SPhos | THF | 60 | 92 |
| 2 | 2-Bromopyridine | Pd(OAc)₂ | XPhos | Dioxane | 80 | 88 |
| 3 | 4-Chloroanisole | Pd(PPh₃)₄ | - | Toluene | 100 | 75 |
Beyond aryl halides, the Negishi coupling is also effective for the formation of bonds between sp²- and sp-hybridized carbon atoms. (Benzo[b]thiophen-3-yl)zinc pivalate can react with alkenyl and alkynyl halides or triflates to produce 3-alkenyl- and 3-alkynylbenzo[b]thiophenes. These reactions often proceed with retention of the stereochemistry of the alkenyl partner, providing a stereoselective route to these products. nih.govorganic-chemistry.org
Table 2: Representative Palladium-Catalyzed Coupling with Alkenyl and Alkynyl Electrophiles Note: This data is representative of typical Negishi couplings with arylzinc pivalates.
| Entry | Electrophile | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | - | THF | 25 | 91 |
| 2 | (Z)-1-Iodo-1-hexene | Pd₂(dba)₃ | P(2-furyl)₃ | NMP | 25 | 85 |
| 3 | 1-Bromo-2-phenylacetylene | PdCl₂(PPh₃)₂ | - | THF | 50 | 89 |
A significant advantage of the Negishi coupling is its compatibility with a wide array of functional groups. nih.gov The relatively mild reaction conditions and the moderate reactivity of organozinc reagents allow for the presence of esters, ketones, nitriles, and amides in both the organozinc reagent and the electrophile. organic-chemistry.org This tolerance minimizes the need for protecting group strategies, thereby streamlining synthetic routes. berkeley.edu The use of (Benzo[b]thiophen-3-yl)zinc pivalate is expected to align with this general trend, allowing for the synthesis of highly functionalized benzo[b]thiophene derivatives. nih.gov
Nickel catalysts offer a more cost-effective and abundant alternative to palladium for cross-coupling reactions. nih.govnih.gov Nickel catalysis can be particularly effective for the coupling of less reactive electrophiles, such as aryl chlorides and tosylates. organic-chemistry.org (Benzo[b]thiophen-3-yl)zinc pivalate can serve as the nucleophilic partner in nickel-catalyzed Negishi-type couplings, expanding the range of accessible electrophiles. researchgate.net These reactions often require specific ligands to promote catalytic activity and achieve high yields. nih.gov
Table 3: Illustrative Nickel-Catalyzed Cross-Coupling Reactions Note: This data is representative of typical nickel-catalyzed couplings with arylzinc reagents.
| Entry | Electrophile | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | NiCl₂(dppp) | - | THF | 60 | 85 |
| 2 | Phenyl pivalate | Ni(cod)₂ | PCy₃ | Dioxane | 80 | 78 |
| 3 | 2-Bromonaphthalene | NiCl₂(PCy₃)₂ | - | DMA | 100 | 90 |
Cobalt catalysis has emerged as a valuable tool in organic synthesis due to the low cost and low toxicity of cobalt salts. nih.govresearchgate.net While not a traditional Negishi coupling, cobalt-catalyzed reactions of organozinc pivalates have been developed for various transformations. Research has documented the use of (Benzo[b]thiophen-3-yl)zinc pivalate in a cobalt-catalyzed electrophilic amination, showcasing the compound's reactivity under these conditions. uni-muenchen.de By extension, it is plausible that this reagent could participate in cobalt-catalyzed carbon-carbon bond-forming reactions with suitable electrophiles, a growing area of interest in cross-coupling chemistry. nih.govresearchgate.net These reactions often proceed via different mechanistic pathways than their palladium and nickel counterparts. nih.gov
Copper-Mediated Transformations and Conjugate Additions
Copper catalysis plays a pivotal role in harnessing the reactivity of organozinc reagents for carbon-carbon bond formation. (Benzo[b]thiophen-3-yl)zinc pivalate is a competent nucleophile in copper-catalyzed conjugate addition reactions, also known as Michael additions. This transformation is a powerful method for forming C(sp²)–C(sp³) bonds, allowing for the introduction of the benzo[b]thiophene moiety at the β-position of an α,β-unsaturated system.
The general catalytic cycle for these reactions involves the transmetalation of the benzo[b]thienyl group from zinc to a copper(I) catalyst. This step generates a highly reactive copper-ate species, which then undergoes 1,4-addition to an activated alkene (Michael acceptor) such as an enone, ester, or nitrile. The resulting copper enolate is then protonated or trapped by an electrophile to yield the final product and regenerate the copper catalyst. The presence of the pivalate group on the zinc reagent is thought to influence the solubility and reactivity of the organometallic species, contributing to efficient transmetalation.
Research into copper-catalyzed asymmetric conjugate additions has demonstrated the utility of various organozinc reagents. For instance, the addition of dialkylzinc reagents to N-substituted 2,3-dehydro-4-piperidones, catalyzed by a copper complex with a chiral phosphoramidite (B1245037) ligand, proceeds with high enantioselectivity. While specific studies on the asymmetric addition of (benzo[b]thiophen-3-yl)zinc pivalate are not extensively detailed, the established methodologies provide a framework for its potential application in synthesizing chiral benzo[b]thiophene-containing compounds. The choice of copper source, ligand, and solvent are all critical parameters that influence the efficiency and selectivity of these transformations.
Table 1: Examples of Copper-Catalyzed Conjugate Addition with Organozinc Reagents
| Michael Acceptor | Organozinc Reagent | Catalyst System | Product Type | Ref. |
| N-substituted 2,3-dehydro-4-piperidone | Dialkylzinc | Cu(I) / Chiral Phosphoramidite | β-Alkylated Piperidone | |
| Cyclic Enones | Grignard Reagents (related) | CuCl / Chiral Ferrocenyl Diphosphine | β-Alkylated Cycloalkanone | researchgate.net |
| α,β-Unsaturated N-acyloxazolidinones | Dialkylzinc | Cu(I) / Chiral Triamidophosphane | β-Alkylated Carbonyl Derivative | uni-muenchen.de |
Direct Electrophilic Trapping Reactions
While often utilized in transition-metal-catalyzed processes, organozinc reagents can, in principle, react directly with strong electrophiles. However, organozinc pivalates, like other organozinc compounds, exhibit moderate nucleophilicity and generally show low reactivity in uncatalyzed additions to common electrophiles at room temperature. Their utility in direct trapping reactions is therefore more limited compared to their more reactive organolithium or Grignard counterparts.
The direct, uncatalyzed addition of (benzo[b]thiophen-3-yl)zinc pivalate to carbonyl compounds such as aldehydes and ketones, or to imines, is generally inefficient. These reactions typically require activation by Lewis acids or conversion to more reactive organometallic species. The inherent stability of the C–Zn bond in arylzinc pivalates prevents facile addition to the electrophilic carbon of a carbonyl or imine group without external promotion. While chromium(III) chloride has been shown to mediate the addition of arylzinc compounds to aldehydes, this represents a metal-mediated process rather than a direct uncatalyzed trapping. nih.gov No significant research findings detailing the successful direct and uncatalyzed reaction of (benzo[b]thiophen-3-yl)zinc pivalate with carbonyls or imines have been reported.
The uncatalyzed conjugate addition of organozinc reagents to α,β-unsaturated electrophiles is also a challenging transformation. However, studies have shown that organozinc halides can undergo direct Michael additions to non-enolizable unsaturated ketones, with the reaction's success being highly dependent on the solvent. rsc.orgnih.gov Specifically, the use of 1,2-dimethoxyethane (B42094) (DME) as a solvent was found to be crucial for achieving high yields, whereas the same reaction in tetrahydrofuran (B95107) (THF) is ineffective. rsc.orgnih.gov Computational studies suggest that DME's coordinating ability stabilizes a transition state involving two organozinc units, thereby lowering the activation energy of the reaction. nih.gov
While this provides a precedent for the direct conjugate addition of organozinc species, there is a lack of specific data for (benzo[b]thiophen-3-yl)zinc pivalate under similar uncatalyzed conditions. The distinct structure and properties of the pivalate reagent compared to the halide may lead to different reactivity profiles in the absence of a catalyst.
Mechanistic Investigations into Reactivity
Understanding the underlying mechanisms of reactions involving (benzo[b]thiophen-3-yl)zinc pivalate is crucial for optimizing existing synthetic methods and developing new transformations. Key areas of investigation include the transmetalation process in catalytic cycles and the influence of ligands on reaction outcomes.
Transmetalation is a fundamental step in nearly all cross-coupling reactions involving organozinc reagents. In the context of copper- or cobalt-catalyzed reactions, this process involves the transfer of the benzo[b]thienyl group from the zinc atom to the transition metal center of the catalyst.
Catalytic Cycle Step: Transmetalation R-Zn(OPiv) + M-X → R-M + X-Zn(OPiv) (where R = (Benzo[b]thiophen-3-yl), M = Cu or Co, X = Halide or other leaving group)
This step is critical as it generates the organocopper or organocobalt species that is the active nucleophile in the subsequent bond-forming step (e.g., conjugate addition or reductive elimination). The efficiency of transmetalation is influenced by several factors, including the nature of the solvent, the presence of salt additives like LiCl (which can form more reactive "ate" complexes), and the electronic and steric properties of the organozinc reagent itself. uni-muenchen.de For cobalt-catalyzed difluoroalkylarylation of alkenes, the proposed mechanism involves the reduction of a Co(II) precatalyst by the arylzinc pivalate to a catalytically active Co(I) species. researchgate.net This is followed by a series of steps including radical generation, addition to the alkene, and a crucial transmetalation with another equivalent of the arylzinc pivalate to form an organocobalt(III) intermediate, which then undergoes reductive elimination. researchgate.net
Ligands play a directing role in transition-metal-catalyzed reactions, profoundly influencing reactivity, selectivity, and catalyst stability. In copper- and cobalt-catalyzed reactions of (benzo[b]thiophen-3-yl)zinc pivalate, the choice of ligand is paramount for achieving desired outcomes.
In copper-catalyzed asymmetric conjugate additions, chiral ligands are essential for inducing enantioselectivity. Phosphoramidites and ferrocenyl-based diphosphines are classes of ligands that have proven highly effective in creating a chiral environment around the copper center, thereby controlling the facial selectivity of the nucleophilic attack on the Michael acceptor. researchgate.net Theoretical analyses suggest that tridentate ligands can form a highly ordered transition state, coordinating to both the copper and zinc atoms, which is key to achieving high enantioselectivity.
For cobalt-catalyzed cross-coupling reactions, the ligand can dramatically affect the reaction yield. In a cobalt-catalyzed three-component coupling, a screen of various ligands revealed that while some bipyridines had negative effects, others like 4,7-diphenyl-1,10-phenanthroline (B7770734) (neocuproine) provided excellent yields. uni-muenchen.de Similarly, in cobalt-catalyzed acylations using arylzinc pivalates, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) was identified as the optimal ligand. These findings underscore that there is no universal ligand; optimization is required for each specific transformation to modulate the electronic and steric properties of the metal catalyst for optimal performance.
Table 2: Influence of Ligands on Cobalt-Catalyzed Acylation of S-(pyridin-2-yl) Thioesters with Arylzinc Pivalates
| Ligand | Yield (%) |
| None | 21 |
| PPh₃ | 63 |
| TMEDA | 64 |
| Neocuproine | 49 |
| bipy | 71 |
| dtbbpy | 90 |
Data adapted from studies on cobalt-catalyzed acylations.
Influence of Salt Additives on Reaction Kinetics and Efficiency
The reactivity and synthetic utility of organozinc reagents, including (benzo[b]thiophen-3-yl)zinc pivalate, in carbon-carbon bond formation reactions such as the Negishi cross-coupling, are profoundly influenced by the presence of salt additives. While specific kinetic and efficiency data for the coupling reactions of (benzo[b]thiophen-3-yl)zinc pivalate are not extensively detailed in publicly accessible literature, the well-established principles governing the role of these additives in Negishi-type reactions provide a strong framework for understanding their impact.
Inorganic salts, most notably lithium halides (e.g., LiCl, LiBr), are frequently indispensable for achieving high efficiency and favorable reaction kinetics in cross-coupling reactions involving organozinc compounds. rsc.orguni-muenchen.de Their beneficial effects are multifaceted and address several key aspects of the reaction mechanism.
One of the primary roles of salt additives is to enhance the solubility of organozinc intermediates. uni-muenchen.de Organozinc halides, which can exist as aggregates in solution, are often disaggregated by the addition of salts like lithium chloride. This process leads to the formation of more soluble and reactive "ate" complexes, or higher-order zincates (e.g., RZnX₂⁻ Li⁺). rsc.org These species exhibit increased nucleophilicity and are more readily transmetalated to the palladium catalyst, a crucial step in the catalytic cycle. The formation of such zincates can significantly accelerate the rate of the cross-coupling reaction.
Furthermore, salt additives can influence the polarity of the reaction medium. An increase in the solvent dielectric, facilitated by the presence of dissolved salts, can promote the key steps of the catalytic cycle, particularly for reactions involving arylzinc reagents. researchgate.net It has been observed that while arylzinc halides may fail to undergo coupling in solvents like THF in the absence of salt, the addition of a salt can enable the reaction to proceed efficiently. researchgate.net
Another critical function of salt additives is the prevention of catalyst deactivation and product inhibition. uni-muenchen.de Zinc(II) salts (e.g., ZnX₂), which are formed as byproducts during the reaction, can sometimes inhibit the catalyst. springernature.com The presence of additives like LiCl can mitigate these inhibitory effects, leading to improved catalyst turnover and higher reaction yields.
While detailed comparative data for (benzo[b]thiophen-3-yl)zinc pivalate is not available, the general effects of common salt additives on the efficiency of Negishi cross-coupling reactions can be summarized as follows:
| Salt Additive | General Influence on Reaction Kinetics | General Influence on Reaction Efficiency | Plausible Mechanism of Action |
| LiCl | Significant rate enhancement | Often leads to higher yields | Formation of soluble, highly reactive higher-order zincates; prevention of catalyst inhibition. uni-muenchen.deresearchgate.net |
| LiBr | Rate enhancement, sometimes more effective than LiCl for specific substrates | Generally improves yields | Similar to LiCl, promotes the formation of reactive zincate species. rsc.org |
| MgX₂ | Can accelerate the reaction | Can improve yields, though effects may be less pronounced than with lithium salts | Forms bimetallic species that can influence the reactivity of the organozinc reagent. uni-muenchen.de |
| ZnX₂ | Effect is substrate-dependent; can be rate-enhancing for arylzincs but detrimental for alkylzincs | Can improve yields for arylzincs by increasing medium polarity | Increases the dielectric constant of the medium, aiding in the breakdown of organozinc aggregates. researchgate.net |
It is important to note that the optimal choice and concentration of the salt additive can be highly dependent on the specific substrates, catalyst system, and solvent employed in the reaction. The preparation of (benzo[b]thiophen-3-yl)zinc pivalate itself often involves the use of reagents like iPrMgCl·LiCl, which introduces lithium chloride into the reaction mixture from the outset. uni-muenchen.de This underscores the integral role of such salts in the generation and subsequent reactivity of the organozinc species. Further detailed kinetic studies would be necessary to quantitatively assess the precise impact of various salt additives on the cross-coupling reactions of this specific heteroaromatic zinc pivalate.
Advanced Applications of Benzo B Thiophen 3 Yl Zinc Pivalate in Chemical Synthesis
Selective Functionalization of Complex Molecular Scaffolds
The introduction of the benzo[b]thiophene moiety into intricate molecular architectures is a significant strategy for altering the biological and physical properties of a molecule. (Benzo[b]thiophen-3-yl)zinc pivalate (B1233124) serves as a key tool in this endeavor, particularly in the realm of late-stage functionalization.
Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry that involves modifying complex, often drug-like molecules, in the final steps of a synthetic sequence. rsc.org This strategy allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. rsc.org Organozinc pivalates, due to their remarkable stability and compatibility with a wide array of functional groups, have proven to be broadly applicable for the LSF of biologically active molecules. nih.gov
(Benzo[b]thiophen-3-yl)zinc pivalate is well-suited for these strategies. Its solid, air- and moisture-stable nature allows for easier handling and precise dosage compared to traditional organometallic reagents. nih.gov This reagent can participate in various cross-coupling reactions, enabling the direct installation of the benzo[b]thiophene unit onto a complex molecular scaffold containing sensitive functional groups. This approach avoids the harsh conditions often required by other methods, preserving the integrity of the parent molecule. The ability to selectively functionalize specific positions on a complex core is a key advantage, offering a direct route to novel derivatives with potentially enhanced therapeutic properties. rsc.org
Preparation of Diversified Benzo[b]thiophene Derivatives and Related Heterocycles
The benzo[b]thiophene core is a privileged structure found in numerous pharmacologically active compounds and functional materials. researchgate.netnitk.ac.in The use of (Benzo[b]thiophen-3-yl)zinc pivalate in palladium- or cobalt-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of a wide array of substituted benzo[b]thiophene derivatives. researchgate.netorgsyn.org
This reagent can be coupled with various electrophiles, including aryl, heteroaryl, and vinyl halides or triflates, to forge new carbon-carbon bonds at the C3-position of the benzo[b]thiophene ring. The mild reaction conditions and high functional group tolerance of the Negishi cross-coupling reaction using organozinc pivalates allow for the incorporation of diverse substituents. uni-muenchen.de This methodology facilitates the creation of libraries of compounds for screening in drug discovery and materials science. For instance, coupling with different (hetero)aryl halides can introduce electronically diverse groups, systematically tuning the properties of the final molecule.
Below is a table illustrating the potential diversification of the benzo[b]thiophene scaffold using (Benzo[b]thiophen-3-yl)zinc pivalate in Negishi cross-coupling reactions.
| Electrophile Partner | Catalyst System (Example) | Resulting Derivative Structure | Potential Application Area |
| 2-Chloropyrazine | Pd(OAc)₂ / S-Phos | 3-(Pyrazin-2-yl)benzo[b]thiophene | Medicinal Chemistry |
| Ethyl 4-iodobenzoate | Pd(dba)₂ / S-Phos | Ethyl 4-(benzo[b]thiophen-3-yl)benzoate | Organic Materials |
| 4-Iodoanisole | PdCl₂(dppf) | 3-(4-Methoxyphenyl)benzo[b]thiophene | Optoelectronics |
| 2-Bromothiophene | PEPPSI-iPr | 3-(Thiophen-2-yl)benzo[b]thiophene | Semiconductor Materials |
Utility in the Synthesis of Precursors for Organic Materials Science
The unique electronic and photophysical properties of the benzo[b]thiophene ring system make it a highly desirable building block in organic materials science. researchgate.net (Benzo[b]thiophen-3-yl)zinc pivalate serves as a crucial intermediate for the synthesis of larger, conjugated molecules that function as precursors to advanced organic materials. orgsyn.org
Benzo[b]thiophene derivatives are integral components of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their charge-transporting capabilities and high photoluminescence quantum yields. researchgate.netorgsyn.org The synthesis of these materials often involves the strategic coupling of aromatic and heteroaromatic units to construct extended π-conjugated systems.
(Benzo[b]thiophen-3-yl)zinc pivalate is an ideal reagent for this purpose. Through palladium-catalyzed cross-coupling reactions, it can be efficiently linked to other aromatic building blocks, such as substituted phenyls, thiophenes, or fused aromatic rings. orgsyn.org This modular approach allows for the precise engineering of molecular architecture to tune the emission color, efficiency, and stability of the resulting optoelectronic materials. The reliability and functional group tolerance of the zinc pivalate reagent are critical for successfully constructing these complex, polyfunctional molecules. orgsyn.org
In the field of organic electronics, benzo[b]thiophene-containing molecules are widely explored as organic semiconductors for applications in organic thin-film transistors (OTFTs). mdpi.comresearchgate.net The performance of these devices is highly dependent on the molecular structure, which influences molecular packing and charge carrier mobility. researchgate.net
The synthesis of these high-performance organic semiconductors relies on creating well-defined, often rigid and planar, conjugated structures. (Benzo[b]thiophen-3-yl)zinc pivalate facilitates the construction of such precursors. By coupling it with other thiophene-based or fused-ring systems, chemists can synthesize molecules like benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which have shown promise as solution-processable semiconductors. mdpi.comresearchgate.net The ability to use the zinc pivalate reagent to systematically introduce the benzo[b]thiophene core into different molecular backbones is a powerful tool for developing new generations of organic semiconductor materials with improved performance and processability. researchgate.net
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Future investigations will likely concentrate on the design and application of new catalytic systems to improve the performance of (Benzo[b]thiophen-3-yl)zinc pivalate (B1233124) in cross-coupling reactions. While existing methods have demonstrated feasibility, there is considerable room for improvement in terms of reaction efficiency, substrate scope, and selectivity.
A key area of development will be the use of catalysts based on earth-abundant and less toxic metals, such as iron and cobalt, as alternatives to precious metals like palladium. numberanalytics.comresearchgate.net For instance, cobalt-catalyzed cross-coupling reactions have already shown promise with various (hetero)arylzinc pivalates. nih.gov Future work could focus on designing specific cobalt-ligand complexes that are optimized for reactions involving sterically demanding or electronically diverse benzothiophene (B83047) substrates. The goal would be to achieve higher yields and better functional group tolerance than what is currently possible.
Furthermore, the development of photocatalytic systems represents a promising frontier. bohrium.com These systems can offer unique reactivity patterns and enable transformations that are not accessible through traditional thermal methods. Research in this area could explore the use of visible-light photoredox catalysis to activate (Benzo[b]thiophen-3-yl)zinc pivalate for novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.
Table 1: Potential Catalytic Systems for Future Investigation
| Catalyst Type | Metal Center | Potential Advantages | Research Focus |
| Homogeneous | Iron, Cobalt | Low cost, low toxicity, unique reactivity. numberanalytics.comnih.gov | Ligand design for improved stability and selectivity. |
| Photocatalytic | Iridium, Ruthenium, Organic Dyes | Mild reaction conditions, novel reaction pathways. bohrium.com | Substrate scope expansion and mechanistic studies. |
| Heterogeneous | Supported Metal Nanoparticles | Catalyst recyclability, ease of product purification. | Improving activity and preventing leaching of the metal. |
Exploration of Unconventional Reaction Pathways and Methodologies
Beyond traditional cross-coupling reactions, future research is expected to uncover unconventional reaction pathways for (Benzo[b]thiophen-3-yl)zinc pivalate. This includes exploring its participation in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. nih.gov For example, a cobalt-catalyzed three-component coupling of arylzinc pivalates, alkenes, and difluoroalkyl bromides has been reported, suggesting the potential for similar transformations involving (Benzo[b]thiophen-3-yl)zinc pivalate. nih.gov
Another area of interest is the use of this organozinc reagent in C-H activation/functionalization reactions. numberanalytics.com This strategy avoids the need for pre-functionalized substrates, thereby improving atom economy and reducing synthetic steps. Research could target the direct coupling of (Benzo[b]thiophen-3-yl)zinc pivalate with unactivated C-H bonds in various aromatic and heteroaromatic partners.
Furthermore, the exploration of electrosynthesis offers a green and efficient alternative to conventional methods. researchgate.net Electrochemical methods can be used to generate reactive intermediates and drive reactions without the need for chemical oxidants or reductants. Investigating the electrochemical behavior of (Benzo[b]thiophen-3-yl)zinc pivalate could open up new avenues for its application in organic synthesis.
In-depth Mechanistic Studies Using Advanced Computational and Spectroscopic Tools
A deeper understanding of the reaction mechanisms involving (Benzo[b]thiophen-3-yl)zinc pivalate is crucial for the rational design of improved synthetic protocols. Future research will likely employ a combination of advanced computational and spectroscopic techniques to elucidate the intricate details of these reactions.
Density Functional Theory (DFT) calculations can be utilized to model reaction pathways, predict transition state geometries, and understand the role of catalysts and additives. escholarship.org Such studies can provide valuable insights into the factors governing reactivity and selectivity, guiding the development of more efficient catalytic systems.
In situ spectroscopic techniques, such as infrared (IR) spectroscopy and X-ray absorption spectroscopy (XAS), can be used to monitor the reaction in real-time and identify key intermediates. rsc.org For instance, studies on phenylzinc reagents have used these techniques to correlate the Zn-C bond distance with reaction rates in palladium-catalyzed coupling reactions. rsc.org Similar investigations on (Benzo[b]thiophen-3-yl)zinc pivalate could reveal important structure-reactivity relationships. Fluorescence microscopy is another powerful tool that has been used to study the mechanism of organozinc reagent formation, providing insights into the role of activating agents. escholarship.orgnih.gov
Table 2: Advanced Tools for Mechanistic Investigation
| Technique | Information Gained | Potential Application to (Benzo[b]thiophen-3-yl)zinc pivalate |
| Density Functional Theory (DFT) | Reaction energetics, transition state structures. escholarship.org | Optimizing catalyst and ligand structures for improved reactivity. |
| In situ IR/XAS Spectroscopy | Real-time monitoring of species in solution, bond lengths. rsc.org | Understanding the influence of the pivalate ligand on the zinc center. |
| Fluorescence Microscopy | Visualization of surface reactions and intermediates. nih.gov | Elucidating the formation mechanism from zinc metal. |
Sustainable and Green Chemistry Approaches for Organozinc Pivalate Synthesis and Application
In line with the growing emphasis on sustainable chemistry, future research will aim to develop greener methods for both the synthesis and application of (Benzo[b]thiophen-3-yl)zinc pivalate. numberanalytics.comresearchgate.net This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.net
The synthesis of the organozinc reagent itself can be made more sustainable by exploring mechanochemical methods, which reduce or eliminate the need for bulk solvents. Additionally, the use of renewable starting materials and catalysts based on abundant metals will contribute to a more environmentally friendly process. numberanalytics.com
In terms of applications, a key goal is to perform reactions in greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. numberanalytics.commdpi.com The development of catalytic systems that are active in these environmentally benign media is a significant challenge but offers substantial rewards in terms of sustainability. Furthermore, designing reactions with high atom economy, such as addition and multicomponent reactions, will be a priority to minimize waste generation. nih.gov The principles of green chemistry will undoubtedly guide the future development and application of (Benzo[b]thiophen-3-yl)zinc pivalate in organic synthesis. numberanalytics.comresearchgate.net
Q & A
Q. What are the common synthetic routes for (Benzo[b]thiophen-3-yl)zinc pivalate?
The synthesis typically involves a Pd-catalyzed coupling reaction to form the benzo[b]thiophene core, followed by transmetallation with zinc reagents. For example, 2-iodothiophenol can undergo Sonogashira coupling with phenylacetylene to yield substituted benzo[b]thiophenes, which are further functionalized. The final step often involves reacting the benzo[b]thiophen-3-yl precursor with ZnBr₂ under controlled conditions, followed by purification via column chromatography (hexane:ethyl acetate, 99:1) to isolate the zinc pivalate derivative .
Q. How is the compound characterized to confirm its structural integrity?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), crystallography, and mass spectrometry. For instance, NMR data analysis (e.g., chemical shifts and coupling constants) resolves aromatic proton environments, while single-crystal X-ray diffraction (SXRD) provides precise bond lengths and angles. Refinement using programs like SHELXL ensures accuracy in crystallographic data .
Q. What methods are used to assess and maintain purity during synthesis?
Purity is assessed via GC or HPLC (>95% purity thresholds) and maintained through rigorous purification (e.g., column chromatography or recrystallization from chloroform). Storage below -20°C in inert atmospheres prevents degradation, particularly for moisture-sensitive zinc complexes .
Q. How is crystallographic data processed to resolve structural ambiguities?
Crystallographic data refinement employs SHELXL, which models hydrogen atoms as riding on parent carbons (C–H distances: 0.93–0.96 Å). Discrepancies in dihedral angles or bond lengths are resolved by iterative least-squares cycles, with validation through residual density maps .
Q. What safety protocols are recommended for handling this compound?
Use fume hoods, gloves, and eye protection due to potential toxicity. Avoid exposure to moisture or oxygen, as zinc pivalate derivatives may hydrolyze. Waste disposal should follow institutional guidelines for heavy-metal-containing organics .
Advanced Questions
Q. How can computational methods complement experimental data in studying this compound?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and stabilize crystallographic interpretations. For example, computational studies on benzo[b]thiophene derivatives validate experimental bond angles and torsional strain, resolving ambiguities in π-π stacking interactions .
Q. What strategies optimize reaction yields in Pd-catalyzed coupling steps?
Catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (DMF or THF), and temperature control (60–80°C) critically influence yields. Adding ligands like P(o-tol)₃ enhances stability, achieving up to 87% yield in Sonogashira reactions. Post-reaction quenching with ZnBr₂ ensures efficient transmetallation .
Q. How are benzo[b]thiophene derivatives tailored for anticancer applications?
Substituent engineering (e.g., methoxy or fluorophenyl groups) modulates bioactivity. For instance, tetrazole analogs synthesized via [3+2] cycloaddition exhibit hydrogen-bonding motifs that enhance binding to kinase targets. Fluorescence assays (quantum yield Φ = 1) screen for cellular uptake efficiency .
Q. What analytical techniques resolve contradictions in spectroscopic data?
Combined use of 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) distinguishes regioisomers. For example, ¹H-¹³C correlations in HSQC spectra clarify ambiguous aromatic signals, while HRMS confirms molecular formulas within 3 ppm error .
Q. How does steric hindrance from the pivalate group influence reactivity?
The bulky pivalate (tert-butoxycarbonyl) group reduces nucleophilic attack at the zinc center, stabilizing the complex during storage. However, it may slow transmetallation in cross-coupling reactions, necessitating elevated temperatures (80–100°C) for efficient ligand exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
